n-(Tert-butyl)-4-chlorothiazole-5-carboxamide
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Overview
Description
N-(Tert-butyl)-4-chlorothiazole-5-carboxamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the tert-butyl group and the chlorine atom in the thiazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-4-chlorothiazole-5-carboxamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . Another method utilizes tert-butyl nitrite (TBN) as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of catalysts like Cu(OTf)2 and solvent-free conditions can be advantageous for industrial applications due to their simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-4-chlorothiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives.
Scientific Research Applications
N-(Tert-butyl)-4-chlorothiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-4-chlorothiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound has similar structural features and is used in antifungal research.
tert-Butyllithium: An organolithium compound used in organic synthesis as a strong base.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiol: A compound with potential medicinal applications.
Uniqueness
N-(Tert-butyl)-4-chlorothiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its lipophilicity, making it more suitable for certain biological applications .
Properties
Molecular Formula |
C8H11ClN2OS |
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Molecular Weight |
218.70 g/mol |
IUPAC Name |
N-tert-butyl-4-chloro-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C8H11ClN2OS/c1-8(2,3)11-7(12)5-6(9)10-4-13-5/h4H,1-3H3,(H,11,12) |
InChI Key |
WZCJMLAHLWYGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(N=CS1)Cl |
Origin of Product |
United States |
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